molecular formula C20H14F3NO2 B287383 N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzamide

N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzamide

Cat. No. B287383
M. Wt: 357.3 g/mol
InChI Key: MBDORXFHJSARPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. TFB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory molecules in the body. Additionally, TFB has been found to inhibit the activity of certain signaling pathways involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
TFB has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, TFB has been found to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies. TFB has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of TFB for lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways in the body. This makes it a valuable tool for studying the role of these pathways in various diseases and conditions. However, one limitation of TFB is that it can be toxic at high doses, making it important to use caution when handling and administering the compound.

Future Directions

There are many potential future directions for research involving TFB. One area of interest is the development of new drugs for the treatment of inflammatory and autoimmune diseases. Additionally, TFB may hold promise as a potential cancer therapy, and further research is needed to explore its anti-cancer properties. Finally, TFB may hold promise as a potential treatment for neurological disorders, and further research is needed to explore its neuroprotective properties.
Conclusion:
In conclusion, TFB is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. While there are limitations to the use of TFB in lab experiments, its selective inhibition of certain enzymes and signaling pathways makes it a valuable tool for studying the role of these pathways in various diseases and conditions. Future research involving TFB holds promise for the development of new therapies for a range of diseases.

Synthesis Methods

The synthesis of TFB involves a series of chemical reactions that are typically carried out in a laboratory setting. One common method of synthesis involves the reaction of 4-phenoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

TFB has been extensively studied for its potential applications in scientific research. One of the primary areas of research involves the development of new drugs for the treatment of various diseases. TFB has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C20H14F3NO2

Molecular Weight

357.3 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H14F3NO2/c21-20(22,23)15-6-4-5-14(13-15)19(25)24-16-9-11-18(12-10-16)26-17-7-2-1-3-8-17/h1-13H,(H,24,25)

InChI Key

MBDORXFHJSARPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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